2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione
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Description
The compound "2-(4-(Bromomethyl)pyridin-2-yl)isoindoline-1,3-dione" is a derivative of isoindoline-1,3-dione, which is a molecule of interest in various chemical and biological studies. The structure of isoindoline-1,3-dione derivatives has been characterized by different spectroscopic methods and their interactions with other molecules have been explored for potential applications, such as selective detection of metal ions and binding to proteins .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives typically involves the reaction of phthalimide with various reagents. For example, the reaction of phthalimide with 1,3-dibromopropane followed by treatment with 1-phenylpiperazine in acetonitrile can yield compounds such as 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione . Although the specific synthesis of "2-(4-(Bromomethyl)pyridin-2-yl)isoindoline-1,3-dione" is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of isoindoline-1,3-dione derivatives has been elucidated using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and density functional theory (DFT) calculations. These methods provide detailed information about the arrangement of atoms within the molecule and the electronic properties of the compound .
Chemical Reactions Analysis
Isoindoline-1,3-dione derivatives can participate in various chemical reactions. For instance, compound A, derived from the reaction of 2,3-dibromonaphthalene-1,4-dione with (pyridine-2-yl)methanamine, can selectively detect Hg and Ni ions, indicating its potential use in sensing applications . The interaction of these derivatives with proteins, such as bovine serum albumin (BSA), has also been studied, revealing insights into their potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindoline-1,3-dione derivatives, such as their binding affinity to proteins and their thermal stability, have been investigated through spectroscopic studies and molecular docking approaches. For example, the binding of 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione to BSA was found to be spontaneous and enthalpy-driven, with the stability of the complex decreasing at higher temperatures . The antimicrobial activities of these compounds have also been evaluated, showing moderate activity against certain strains of bacteria and fungi .
Scientific Research Applications
Synthesis and Characterization
Prathap et al. (2017) detailed the synthesis and characterization of a related compound, 2-((Pyridin-4-yl)methyl)isoindoline-1,3-dione, using various spectroscopic techniques. The study confirmed its structure via single crystal X-ray diffraction and analyzed its thermal, optical properties, and Hirshfeld surface for intermolecular interactions, suggesting its potential for nonlinear optical (NLO) applications due to good transparency in UV, visible, and NIR regions Prathap et al., 2017.
Photophysical Properties and Sensing Applications
Yan et al. (2017) explored the photophysical properties of pyrimidine-phthalimide derivatives for pH-sensing, demonstrating the compound's relevance in developing novel colorimetric pH sensors and logic gates. The study highlighted the ability to tune photophysical properties through rational molecular design, expanding its applications in sensing technologies Yan et al., 2017.
Antioxidant and Antityrosinase Properties
Then et al. (2018) synthesized a series of derivatives to evaluate their antioxidant and antityrosinase activities. One derivative showed significant tyrosinase inhibitory activity, indicating the compound's potential in addressing hyperpigmentation disorders. The study utilized crystal structure analysis and molecular docking to understand the interactions contributing to its bioactivity Then et al., 2018.
Chemosensory Applications
Patil et al. (2019) developed a phthalimide-based chemosensor for selective detection of Cu(II) ions from aqueous media, showcasing the compound's utility in environmental monitoring and analytical chemistry. This demonstrates its potential in designing sensitive and selective sensors for metal ions, which is crucial for environmental protection and industrial process control Patil et al., 2019.
Reactivity Studies and Ligand Design
Ouizem et al. (2014) reported on the synthesis and reactivity studies of derivatives towards creating dissymmetric ligands for metal ion complexation. This work underlines the potential of such compounds in synthesizing complex molecules that could be pivotal in catalysis, material science, and as ligands in metal coordination chemistry Ouizem et al., 2014.
properties
IUPAC Name |
2-[4-(bromomethyl)pyridin-2-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-8-9-5-6-16-12(7-9)17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRIUIQJDWVLTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CC(=C3)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599307 |
Source
|
Record name | 2-[4-(Bromomethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione | |
CAS RN |
135995-35-6 |
Source
|
Record name | 2-[4-(Bromomethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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